4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
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Overview
Description
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a combination of acridine, pyrazolone, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials may include acridine derivatives, substituted benzaldehydes, and pyrazolone derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining acridine derivatives with substituted benzaldehydes under acidic or basic conditions to form intermediate compounds.
Cyclization Reactions: Formation of the pyrazolone ring through cyclization reactions involving hydrazine derivatives and diketones.
Final Coupling: Coupling the intermediate compounds to form the final product under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to facilitate reactions and purification processes.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Intercalating into DNA strands and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Compounds with similar acridine structures, such as acridine orange.
Pyrazolone Derivatives: Compounds with similar pyrazolone structures, such as antipyrine.
Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl structures, such as xylene derivatives.
Uniqueness
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one is unique due to its combination of acridine, pyrazolone, and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(acridin-9-yliminomethyl)-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c1-16-12-13-19(14-17(16)2)30-26(31)22(18(3)29-30)15-27-25-20-8-4-6-10-23(20)28-24-11-7-5-9-21(24)25/h4-15,29H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZCDMBHZTPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C4C=CC=CC4=NC5=CC=CC=C53)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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